Rebamipide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

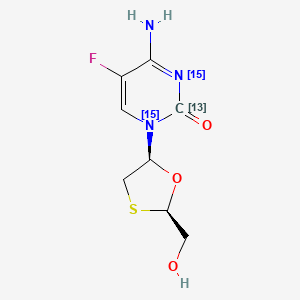

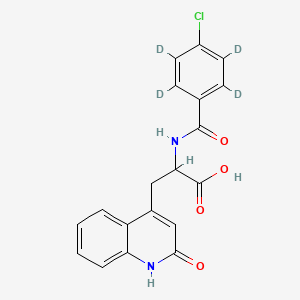

Rebamipide-d4 is an internal standard for the quantification of rebamipide . It is a gastroprotective agent and mucin secretagogue . It increases the levels of prostaglandin E2 (PGE2) and COX-2 in rat gastric mucosa when administered at doses of 15 and 50 mg/kg per day .

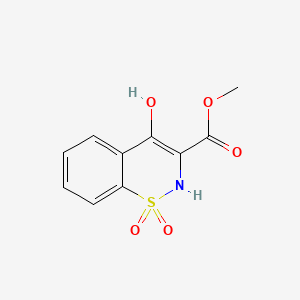

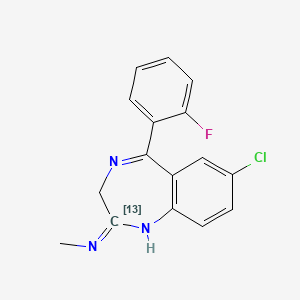

Molecular Structure Analysis

The molecular formula of Rebamipide-d4 is C19H11ClD4N2O4 . Its molecular weight is 374.8 . The structural determination of Rebamipide revealed that it crystallizes in various space groups .

Chemical Reactions Analysis

Rebamipide has been found to react with HOBr to generate brominated products . Additionally, cocrystallization of Rebamipide with various coformers has been carried out, leading to the formation of novel cocrystals .

Physical And Chemical Properties Analysis

It is a solid and is soluble in DMSO . The cocrystals of Rebamipide exhibited superior apparent solubility and almost 7-13 folds increase in intrinsic dissolution rate (IDR) .

Applications De Recherche Scientifique

Rebamipide-d4: A Comprehensive Analysis of Scientific Research Applications

Analytical Standard in LC-MS: Rebamipide-d4 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the determination of Rebamipide in human plasma. This application is crucial for pharmacokinetic studies and ensuring accurate measurement of drug concentration in the body .

Gastroprotective Drug Mechanism Studies: As a deuterated analog of Rebamipide, Rebamipide-d4 may be used in mechanistic studies to understand the gastroprotective effects of Rebamipide. This includes its role in enhancing mucosal defense, modulating inflammation, and treating peptic ulcer disease .

Dry Eye Disease (DED) Treatment Research: Rebamipide has been shown to enhance secretory function and modulate inflammation in animal models of DED. Rebamipide-d4 could be used in research to study the systemic exposure and pharmacodynamics of Rebamipide when developing treatments for DED .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebamipide-d4 | |

Q & A

A: Rebamipide-d4 was employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS) method for quantifying rebamipide in human plasma []. The use of an isotope-labeled internal standard like rebamipide-d4 is crucial in LC-MS analysis to correct for variations during sample preparation and ionization, thus enhancing the accuracy and precision of the quantification.

A: The LC-MS method utilizing rebamipide-d4 was validated for linearity, precision, and accuracy []. The method demonstrated good linearity (R² > 0.990) within the tested concentration range (1-800 ng/mL). Additionally, both intra- and inter-batch precision, expressed as coefficient of variation (CV%), were below 15%, indicating acceptable reproducibility of the method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)